tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate
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Overview
Description
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is a chemical compound that belongs to the class of pyrazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate typically involves the reaction of pyrazolopyrazine derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}carbamate
- tert-Butyl 3-[(propan-2-yl)sulfamoyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Uniqueness
tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate is unique due to its specific pyrazolopyrazine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)13-9-6-8-7-12-4-5-15(8)14-9/h6,12H,4-5,7H2,1-3H3,(H,13,14,16) |
InChI Key |
IALMVKQIXKPQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN2CCNCC2=C1 |
Origin of Product |
United States |
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